Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly as a dual inhibitor of specific receptor tyrosine kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) . The unique structural features of this compound contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves several key steps:
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate features a complex molecular structure that includes:
The molecular formula can be expressed as C₇H₈N₄O₂Li. The structural configuration allows for potential interactions with biological targets through hydrogen bonding and π-π stacking interactions .
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can participate in several chemical reactions:
The mechanism of action for Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate primarily involves its role as an inhibitor of c-Met and VEGFR-2. These receptors are critical in regulating cell proliferation and angiogenesis:
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm its structure and purity .
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has potential applications in various fields:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2